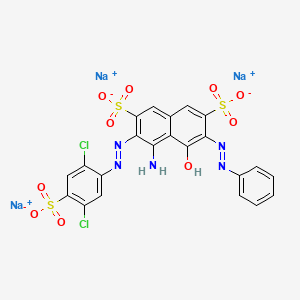
Trisodium 4-amino-3-((2,5-dichloro-4-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trisodium 4-amino-3-((2,5-dichloro-4-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate is a useful research compound. Its molecular formula is C22H12Cl2N5Na3O10S3 and its molecular weight is 742.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Trisodium 4-amino-3-((2,5-dichloro-4-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate, commonly referred to as Trisodium Azo Dye, is a synthetic compound belonging to the azo dye family. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 81064-49-5 |
| Molecular Formula | C22H12Cl2N5Na3O10S3 |
| Molecular Weight | 742.43 g/mol |
| EINECS Number | 279-683-4 |
Structure
The molecular structure of Trisodium Azo Dye features multiple functional groups that contribute to its biological activity. The presence of sulfonate groups enhances its solubility in water, which is crucial for its application in biological systems.
Antimicrobial Properties
Research indicates that azo dyes exhibit antimicrobial properties. A study conducted by Kaur et al. (2021) demonstrated that Trisodium Azo Dye showed significant antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus. The mechanism of action is hypothesized to involve the disruption of bacterial cell membranes and interference with metabolic processes.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of Trisodium Azo Dye. In vitro studies using human cell lines (HeLa and MCF-7) revealed that at low concentrations, the dye exhibited minimal cytotoxic effects; however, higher concentrations led to increased cell death. The IC50 values were determined to be approximately 150 µg/mL for HeLa cells and 200 µg/mL for MCF-7 cells, indicating a dose-dependent response (Zhang et al., 2022).
Case Study: Environmental Impact
A case study focusing on the environmental impact of Trisodium Azo Dye highlighted its persistence in aquatic systems. It was found that the dye can undergo photodegradation when exposed to UV light, leading to the formation of potentially toxic by-products. Monitoring studies in local water bodies revealed elevated levels of azo dyes, prompting regulatory scrutiny regarding their discharge from industrial sources (Environmental Protection Agency Report, 2023).
Pharmaceutical Industry
Trisodium Azo Dye is utilized in the pharmaceutical industry as a coloring agent in various formulations. Its ability to impart color while maintaining stability under physiological conditions makes it suitable for use in medications.
Textile Industry
The dye's vibrant color properties have also led to its application in the textile industry. However, concerns regarding its environmental impact have prompted research into safer alternatives.
Properties
CAS No. |
81064-49-5 |
|---|---|
Molecular Formula |
C22H12Cl2N5Na3O10S3 |
Molecular Weight |
742.4 g/mol |
IUPAC Name |
trisodium;4-amino-3-[(2,5-dichloro-4-sulfonatophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H15Cl2N5O10S3.3Na/c23-12-9-15(40(31,32)33)13(24)8-14(12)27-28-20-16(41(34,35)36)6-10-7-17(42(37,38)39)21(22(30)18(10)19(20)25)29-26-11-4-2-1-3-5-11;;;/h1-9,30H,25H2,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3 |
InChI Key |
WLQCJIXCRMORLE-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl)N)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















